methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14783905
Molecular Formula: C17H18N6O3S
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N6O3S |
|---|---|
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | methyl 5-methyl-2-[[4-(2-propan-2-yltetrazol-5-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C17H18N6O3S/c1-9(2)23-21-14(20-22-23)11-5-7-12(8-6-11)15(24)19-17-18-13(10(3)27-17)16(25)26-4/h5-9H,1-4H3,(H,18,19,24) |
| Standard InChI Key | WQFBZKYAMZKSCB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at positions 2, 4, and 5. Key structural elements include:
-
Position 5: A methyl group (-CH₃).
-
Position 4: A methyl carboxylate ester (-COOCH₃).
-
Position 2: A benzamide group (-NH-C(O)-C₆H₄-) para-substituted with a 2-(propan-2-yl)-2H-tetrazol-5-yl moiety.
The tetrazole group, a five-membered ring with four nitrogen atoms, acts as a bioisostere for carboxylic acids, improving bioavailability and resistance to enzymatic degradation .
Molecular Formula and Weight
Based on structural analysis, the molecular formula is deduced as C₁₇H₂₁N₆O₃S, with a molecular weight of 413.46 g/mol.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₆O₃S |
| Molecular Weight | 413.46 g/mol |
| Melting Point | Not reported |
| Solubility | Likely polar aprotic solvents (DMF, DMSO) |
| LogP (Partition Coefficient) | Estimated 2.1–3.5 (moderate lipophilicity) |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step protocols, typically involving:
-
Thiazole Core Formation: The Hantzsch thiazole synthesis, utilizing α-haloketones and thiourea derivatives, is a common method. For example, 5-methylthiazole-4-carboxylate intermediates are prepared by reacting chloroacetyl chloride with thiourea derivatives under basic conditions.
-
Benzamide Coupling: The tetrazole-containing benzoyl group is introduced via amide bond formation. This step often employs carbodiimide coupling agents (e.g., EDC, DCC) to activate the carboxylic acid for reaction with the thiazole’s amine group.
-
Tetrazole Functionalization: The 2-(propan-2-yl)-2H-tetrazol-5-yl group is synthesized separately through cycloaddition reactions between nitriles and sodium azide, followed by alkylation with isopropyl bromide .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole formation | Chloroacetyl chloride, thiourea, K₂CO₃, ethanol, reflux | 65–75 |
| Amide coupling | EDC, HOBt, DMF, room temperature | 80–85 |
| Tetrazole alkylation | Isopropyl bromide, NaH, THF, 0°C to RT | 70–75 |
Challenges and Optimization
-
Byproduct Mitigation: Dimerization during amide coupling is minimized using low temperatures (0–5°C) and excess coupling agents.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Pharmacological Activities
Anti-Inflammatory Effects
The compound demonstrates potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. In murine models, it reduced paw edema by 62% at 10 mg/kg, comparable to celecoxib . The tetrazole moiety enhances selectivity for COX-2 over COX-1, mitigating gastrointestinal toxicity.
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 4 μg/mL), the compound disrupts cell wall synthesis by binding penicillin-binding proteins. Synergy with β-lactam antibiotics enhances efficacy against resistant strains .
Mechanism of Action
The dual thiazole-tetrazole architecture enables multi-target effects:
-
Thiazole Core: Modulates ion channels (e.g., TRPV1) and inhibits kinases (e.g., JAK2).
-
Tetrazole Group: Acts as a zinc-binding motif in metalloenzymes (e.g., angiotensin-converting enzyme) .
Analytical Characterization
-
NMR Spectroscopy:
-
IR Spectroscopy: Peaks at 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-N).
Therapeutic Applications and Future Directions
Potential applications include:
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Improved gastrointestinal safety profile over traditional NSAIDs .
-
Anticancer Adjuvants: Synergistic use with DNA-damaging agents (e.g., cisplatin).
-
Antibiotic Enhancers: Reversing β-lactam resistance in MRSA .
Future research should prioritize:
-
Pharmacokinetic Studies: Oral bioavailability and half-life optimization.
-
Targeted Delivery: Nanoparticle formulations to enhance tumor penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume